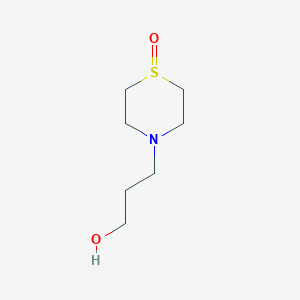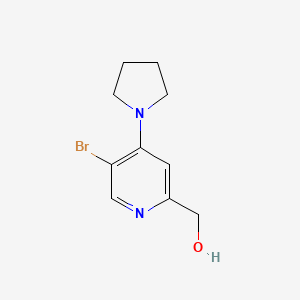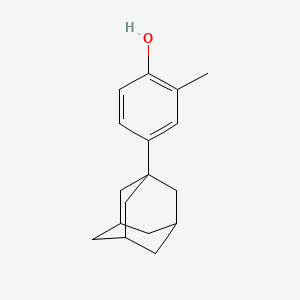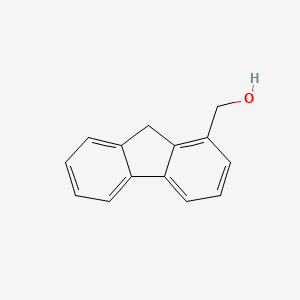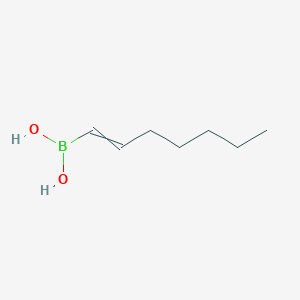
(E)-hept-1-en-1-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-hept-1-en-1-ylboronic acid, also known as trans-1-Heptenylboronic acid, is an organic compound with the molecular formula C7H15BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an alkyl group and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
(E)-hept-1-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent such as an alkyl lithium or Grignard reagent with a boric ester like triisopropyl borate can yield the desired boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(E)-hept-1-en-1-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or ketones, depending on the specific reagents and conditions used.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Applications De Recherche Scientifique
(E)-hept-1-en-1-ylboronic acid has a wide range of applications in scientific research:
Medicine: Boronic acids are being explored for their potential as enzyme inhibitors and drug delivery systems.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of (E)-hept-1-en-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boron atom in the boronic acid can interact with hydroxyl groups in biomolecules, forming stable complexes that can be used for detection and quantification .
Comparaison Avec Des Composés Similaires
(E)-hept-1-en-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions and as a sensor for saccharides.
2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds and as a building block in organic electronics.
This compound is unique due to its alkenyl group, which provides distinct reactivity and makes it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C7H15BO2 |
|---|---|
Poids moléculaire |
142.01 g/mol |
Nom IUPAC |
hept-1-enylboronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3 |
Clé InChI |
LDTJUGVTOZBIBN-UHFFFAOYSA-N |
SMILES canonique |
B(C=CCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B8803076.png)
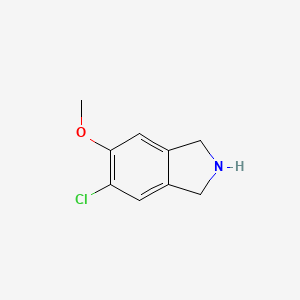
![N-[4-(Trimethylstannyl)-2-pyrimidinyl]acetamide](/img/structure/B8803091.png)


